2-(benzylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
Description
2-(Benzylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a synthetic small molecule featuring a thioacetamide backbone linked to a benzylsulfanyl group and a 1,2,3-triazole ring substituted with a thiophen-2-yl moiety. This compound exemplifies the integration of heterocyclic pharmacophores (thiophene and triazole) with a sulfur-containing acetamide scaffold, a design strategy frequently employed in medicinal chemistry to enhance bioactivity and target specificity . The benzylsulfanyl group contributes to lipophilicity, while the thiophene-triazole segment may engage in π-π stacking or hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-15(12-22-11-13-5-2-1-3-6-13)17-9-14-10-20(19-18-14)16-7-4-8-23-16/h1-8,10H,9,11-12H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJPJBSVGSWXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring via a click reaction between an azide and an alkyne. The thiophene and benzylsulfanyl groups are introduced through nucleophilic substitution reactions. The final step often involves the acylation of the amine group with acetic anhydride under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Varied substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the thiophene and benzylsulfanyl groups can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several classes of thioacetamide-triazole derivatives, differing primarily in substituents on the triazole ring, the acetamide linker, and aromatic groups. Key comparisons include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound 17) enhance antiviral activity but may reduce solubility, whereas electron-rich thiophene (target compound) could improve membrane permeability .
- Triazole Position : The 1,2,3-triazole ring in the target compound is substituted at the 4-position with a thiophen-2-yl group, unlike Compound 38 (triazole-5-yl sulfanyl), which may alter binding interactions with bacterial enzymes .
Physicochemical and Crystallographic Properties
- Molecular Weight : The target compound (C₁₆H₁₆N₄OS₂; MW: 352.45) is heavier than the urea analogue in (MW: 305.4) due to the benzylsulfanyl group .
Biological Activity
2-(benzylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. The unique structural features of this compound contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and microbial growth. For instance, its structural similarity to known enzyme inhibitors suggests potential activity against thymidylate synthase (TS), which is a target for anticancer drugs .
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety often exhibit significant anticancer properties. In studies involving similar triazole derivatives:
- Inhibition of Cell Proliferation : Compounds related to this compound have shown promising results in inhibiting the growth of various cancer cell lines. For example, derivatives have been reported with IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Inhibition of Pathogenic Bacteria : Similar triazole derivatives have demonstrated efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .
Comparative Analysis with Related Compounds
A comparative study of similar compounds reveals that this compound exhibits unique properties due to its specific functional groups.
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Structure A | 5 μM (MCF7) | Inhibits E. coli |
| Compound B | Structure B | 10 μM (HCT116) | Inhibits S. aureus |
| Target Compound | Target Structure | <5 μM (MCF7) | Inhibits both E. coli and S. aureus |
Case Studies
Several case studies have highlighted the biological activities of triazole-containing compounds:
- Case Study 1 : A synthesized triazole derivative was tested for its anticancer effects, showing significant inhibition of TS with an IC50 value lower than that of standard chemotherapeutics like Pemetrexed .
- Case Study 2 : Research on related compounds demonstrated effective antimicrobial action against resistant strains of bacteria, suggesting a potential for development into therapeutic agents .
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(benzylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. A benzylsulfanyl group is introduced through nucleophilic substitution or thiol-ene coupling. Key steps include:
- Triazole formation : Reaction of propargylamine derivatives with thiophen-2-yl azides under CuSO₄·NaAsc conditions .
- Thioether linkage : Benzyl mercaptan reacts with α-chloroacetamide intermediates at 60–80°C in DMF, monitored by TLC . Characterization via / NMR and IR confirms intermediate structures.
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example:
- Crystallization from ethanol/water mixtures yields suitable crystals.
- Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C-S: ~1.81 Å, triazole N-N: ~1.30 Å) . Computational validation via DFT (B3LYP/6-311G**) aligns with experimental geometries .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
- Solubility : Tested in DMSO (typically >50 mM) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Adjustments with co-solvents (e.g., cyclodextrins) may be required .
- Stability : Assessed via HPLC under physiological conditions (37°C, 24 hr) to detect degradation products. Thioether bonds are prone to oxidation; antioxidants (e.g., BHT) are recommended .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
Quantum chemical calculations (e.g., Gaussian 16) predict transition states and energy barriers for key steps:
- CuAAC mechanism : Gibbs free energy profiles identify optimal catalysts (e.g., Cu(I) vs. Ru(II)) and solvent effects (acetonitrile vs. DMF) .
- Reaction path screening : Automated workflows (e.g., CREST) explore alternative pathways, reducing trial-and-error experimentation . Experimental validation uses a fractional factorial design to prioritize variables (temperature, catalyst loading) .
Q. How to resolve contradictions in bioactivity data across different assay systems?
Contradictions may arise from:
- Membrane permeability differences : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays. Use PAMPA or Caco-2 models to quantify permeability .
- Metabolic instability : LC-MS/MS identifies metabolites in hepatic microsome incubations (human vs. rodent). Adjust dosing regimens or modify labile groups (e.g., thioether to sulfone) . Statistical analysis (ANOVA, p < 0.05) identifies outliers and systematic errors .
Q. What strategies elucidate the compound’s interaction with biological targets (e.g., enzymes, DNA)?
- Molecular docking (AutoDock Vina) : Screen against target libraries (e.g., kinase or GPCR families). Prioritize poses with lowest ΔG and hydrogen bonds to triazole/thiophene moieties .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for validated targets. For example, ΔH values <0 indicate enthalpy-driven interactions .
- Fluorescence quenching : Monitor tryptophan residue changes in target proteins upon ligand binding (λₑₓ = 280 nm) .
Methodological Resources
- Structural databases : Cambridge Structural Database (CSD) for crystallographic comparisons .
- Computational tools : ORCA for DFT, GROMACS for MD simulations .
- Statistical software : JMP or Design-Expert for DoE optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
